The synthesis of GSK2141795 involves several steps that have been optimized for efficiency and scalability. The process typically includes:
The methods have been refined to produce high-purity compounds suitable for clinical trials, highlighting the importance of scalable synthesis in pharmaceutical development.
GSK2141795 has a complex molecular structure characterized by the following features:
The three-dimensional conformation of GSK2141795 allows it to fit into the ATP-binding site of AKT, which is essential for its inhibitory action .
GSK2141795 participates in various chemical reactions primarily related to its function as an inhibitor:
These reactions are critical for understanding how GSK2141795 modulates cellular signaling pathways involved in cancer progression.
The mechanism of action of GSK2141795 centers around its ability to inhibit the AKT signaling pathway:
Clinical studies have demonstrated that while GSK2141795 shows promise in preclinical settings, its efficacy can vary based on the specific genetic context of tumors, particularly those harboring RAS mutations .
GSK2141795 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate administration routes for therapeutic use .
GSK2141795 has several scientific applications, particularly in cancer research:
GSK2141795 is an orally bioavailable, potent, and reversible adenosine triphosphate (ATP)-competitive inhibitor targeting all three isoforms of the serine/threonine-specific protein kinase AKT (AKT1, AKT2, and AKT3). This compound exhibits low-nanomolar inhibition constants (Ki), with reported values of 0.066 nanomolar for AKT1, 1.4 nanomolar for AKT2, and 1.5 nanomolar for AKT3 [10]. By binding to the ATP-pocket of AKT, GSK2141795 prevents the phosphorylation of downstream substrates integral to cellular survival, proliferation, and metabolism. Key substrates affected include glycogen synthase kinase 3 beta (GSK3β), forkhead box O transcription factors (FOXO1/3a), and the B-cell lymphoma 2 antagonist of cell death (BAD). Preclinical studies confirmed that treatment with GSK2141795 reduces phosphorylation of these substrates across multiple cancer cell lines, effectively suppressing AKT-driven signaling cascades [1] [8].
Table 1: Inhibition Constants (Ki) of GSK2141795 Against AKT Isoforms
Isoform | Ki (nM) |
---|---|
AKT1 | 0.066 |
AKT2 | 1.4 |
AKT3 | 1.5 |
Source: [10]
The molecular structure of GSK2141795 features a pyrazol-furan carboxamide core, which confers high-affinity binding to the ATP-binding site of AKT isoforms. This core structure interacts with the kinase domain through three critical regions:
Conformational restriction strategies, such as replacing flexible side chains with rigid 4,4-disubstituted-piperidine moieties, were employed during optimization to enhance binding affinity and kinase selectivity. Structural analyses indicate that the high sequence homology (>80%) within the ATP-binding sites of AKT isoforms underpins the pan-inhibitory activity of GSK2141795 [2] [10].
Table 2: Structural Features of GSK2141795 Enabling AKT Binding
Structural Element | Function in AKT Binding |
---|---|
Pyrazol-furan core | Hydrogen bonding with hinge region |
Carboxamide group | Occupation of hydrophobic acidic hole |
Lipophilic substituent | Engagement of deep hydrophobic pocket |
Rigid piperidine ring | Enhanced conformational stability and selectivity |
Comprehensive kinome-wide selectivity profiling using chemical proteomics (Kinobeads) revealed that GSK2141795 binds primarily to AKT isoforms but also exhibits off-target interactions with related kinases. At concentrations ≤100 nanomolar, GSK2141795 engages AKT1/2/3, protein kinase C beta (PRKCB), and protein kinase N (PKN3). At higher concentrations (≥1 micromolar), it inhibits additional kinases, including serum/glucocorticoid-regulated kinase (SGK), p70 ribosomal S6 kinase (RPS6KB1), and cyclic guanosine monophosphate (GMP)-dependent protein kinase (PRKG1) [3] [7].
Notable non-kinase off-targets include the ATP-dependent 5'-3' DNA helicase excision repair cross-complementation group 2 (ERCC2), identified through mass spectrometry-based pulldown assays. This interaction suggests potential implications for DNA repair mechanisms, though clinical relevance remains undetermined [3].
Table 3: Select Off-Target Interactions of GSK2141795
Target | Type | Apparent Kd (nM) | Biological Relevance |
---|---|---|---|
PRKG1 | Kinase | ~100 | cGMP signaling regulation |
PKN3 | Kinase | ~250 | Cytoskeletal reorganization |
ERCC2 | Helicase | ~500 | Nucleotide excision repair |
FECH | Enzyme | >1,000 | Heme biosynthesis |
GSK2141795 exerts profound effects on the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling network. In tumor models with phosphatase and tensin homolog (PTEN) loss or PI3K catalytic subunit alpha (PIK3CA) mutations, GSK2141795 monotherapy reduces phosphorylation of ribosomal protein S6 (p-S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) – both critical effectors of mTOR complex 1 (mTORC1) [1] [4].
Combination studies with mitogen-activated protein kinase kinase (MEK) inhibitors (e.g., trametinib) demonstrate synergistic suppression of phosphorylated S6 in KRAS-driven tumors. This combination enhances anti-tumor efficacy by concurrently blocking parallel pathways that converge on mTORC1, thereby inhibiting cap-dependent translation and cell cycle progression [1]. In neuroblastoma models, AKT inhibition by GSK2141795 induces morphological differentiation and cell cycle arrest, evidenced by neurite outgrowth and upregulation of neural differentiation markers [6]. Phosphoproteomic analyses further confirm that GSK2141795 treatment significantly downregulates phosphorylation at AKT substrate motifs (R-X-R-X-X-pS/pT) across diverse cellular contexts [7].
Table 4: Downstream Effectors Modulated by GSK2141795
Effector | Function | Change with GSK2141795 |
---|---|---|
p-GSK3β (Ser9) | Glycogen metabolism | Decreased phosphorylation |
p-FOXO1/3a (Thr24/32) | Apoptosis regulation | Decreased phosphorylation |
p-S6 (Ser240/244) | Ribosomal biogenesis | Decreased phosphorylation |
p-4E-BP1 (Thr37/46) | Cap-dependent translation initiation | Decreased phosphorylation |
Neurite markers | Neural differentiation | Increased expression |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: